
tert-Butyl 4-ethyl-2-methylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-ethyl-2-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-ethyl-2-methylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and scalability while minimizing waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-ethyl-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-ethyl-2-methylpiperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological processes and as a tool for investigating the function of specific proteins or enzymes.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-ethyl-2-methylpiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to specific biological effects. The pathways involved in its mechanism of action depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to tert-Butyl 4-ethyl-2-methylpiperidine-1-carboxylate include:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-((2-(diethylamino)ethyl)amino)-2-methylpiperidine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the tert-butyl, ethyl, and methyl groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C13H25NO2 |
|---|---|
Molekulargewicht |
227.34 g/mol |
IUPAC-Name |
tert-butyl 4-ethyl-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO2/c1-6-11-7-8-14(10(2)9-11)12(15)16-13(3,4)5/h10-11H,6-9H2,1-5H3 |
InChI-Schlüssel |
SDIRMWXABVVNJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCN(C(C1)C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


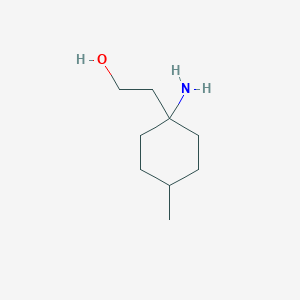
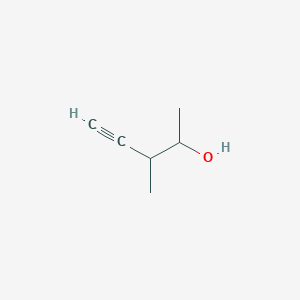
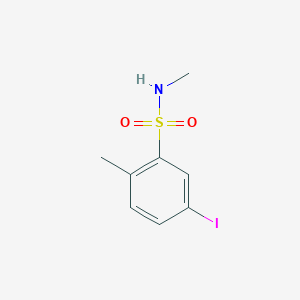


![2-[1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13315071.png)
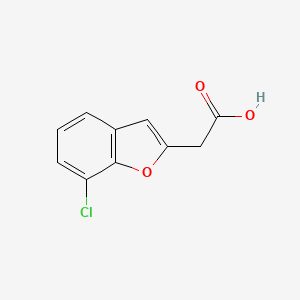
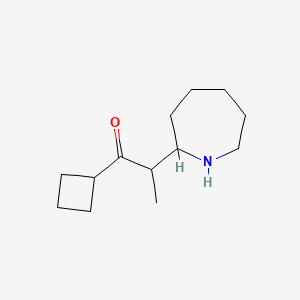
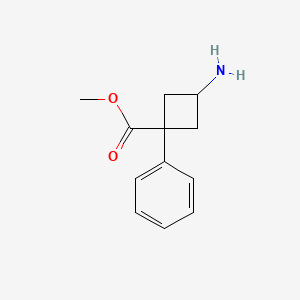
![Tert-butyl[(5-methylfuran-2-yl)methyl]amine](/img/structure/B13315099.png)
![[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13315106.png)
![1-{Bicyclo[2.2.1]heptan-2-yl}butane-1,3-dione](/img/structure/B13315110.png)
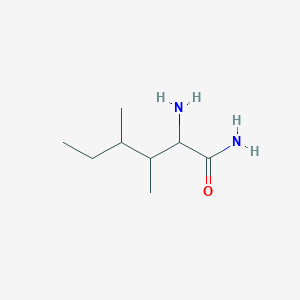
![Tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate](/img/structure/B13315123.png)
